molecular formula C19H20N6O2 B11001392 N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B11001392
M. Wt: 364.4 g/mol
InChI Key: OWFUWIYKJNEUJH-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule characterized by a triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 5. The propanamide linker connects this core to a 2-(1H-indol-3-yl)ethyl moiety. This structural motif is designed to leverage the indole group’s affinity for biological targets (e.g., serotonin receptors) and the triazolopyridazine’s role in modulating enzyme activity, such as BRD4 bromodomain inhibition .

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C19H20N6O2/c1-27-19-9-7-17-23-22-16(25(17)24-19)6-8-18(26)20-11-10-13-12-21-15-5-3-2-4-14(13)15/h2-5,7,9,12,21H,6,8,10-11H2,1H3,(H,20,26)

InChI Key

OWFUWIYKJNEUJH-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCC3=CNC4=CC=CC=C43)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the coupling of an indole derivative with a triazolopyridazine precursor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the triazolopyridazine ring can produce dihydrotriazolopyridazine compounds.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: It serves as a probe to study the interactions of indole and triazolopyridazine derivatives with biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazolopyridazine ring system can bind to different biological targets, influencing signaling pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Triazolo[4,3-b]pyridazine Derivatives

(a) 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
  • Structure : Replaces the indole group with a 1-methylbenzimidazole moiety.
  • Molecular Formula : C₁₉H₂₁N₇O₂; MW: 379.42 .
  • Key Differences : The benzimidazole substituent may enhance metabolic stability compared to indole but reduce affinity for indole-specific targets (e.g., serotonin receptors).
(b) N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 7)
  • Structure : Features a 5-fluoroindole group and a methyl-substituted triazolo core.
  • The methyl group on the triazolo ring may reduce steric hindrance compared to methoxy .
  • Activity : Demonstrated enhanced BRD4 inhibitory activity in structural studies .
(c) 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Derivatives (e.g., Compound 6)
  • Structure : Incorporates a trifluoromethyl group on the triazolo core.
  • Application : Explored for oncology targets due to strong bromodomain binding .

Propanamide-Linked Indole Derivatives with Varied Cores

(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-Chloro-9H-carbazol-2-yl)propanamide
  • Structure : Combines indole with a carbazole-propanamide scaffold.
  • Key Differences : The carbazole core (vs. triazolo-pyridazine) confers anti-inflammatory properties via prostaglandin synthase inhibition, similar to carprofen .
  • Synthesis : Uses DCC-mediated coupling, analogous to the original compound .
(b) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
  • Structure : Links indole to a naphthalene group (naproxen derivative).
  • Key Differences : The naphthalene moiety mimics NSAID activity, suggesting dual anti-inflammatory and serotonergic effects .
  • Application : Registered under CAS 1017153-76-2 for pain management research .

Substituent-Driven Pharmacological Variations

Compound Name Core Structure Key Substituents Molecular Weight Potential Application
N-[2-(1H-Indol-3-yl)ethyl]-3-(6-methoxy-triazolo[4,3-b]pyridazin-3-yl)propanamide Triazolo[4,3-b]pyridazine 6-methoxy, indole-ethyl 379.42 (est.) BRD4 inhibition, CNS targets
3-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-benzimidazol-2-yl)ethyl]propanamide Triazolo[4,3-b]pyridazine 1-methyl-benzimidazole 379.42 Kinase inhibition
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-triazolo[4,3-b]pyridazin-6-amine Triazolo[4,3-b]pyridazine 5-fluoroindole, methyl ~360 (est.) Enhanced BRD4 inhibition
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naphthalene Methoxynaphthalene ~378 (est.) NSAID-serotonergic hybrid

Research Findings and Trends

  • Triazolo Core Modifications :

    • Methoxy groups (as in the original compound) improve water solubility but may reduce membrane permeability compared to lipophilic groups like trifluoromethyl .
    • Chloro or cyclopropyl substituents (e.g., Compound 10) correlate with increased cytotoxicity in Hep cell lines .
  • Indole Substituent Effects :

    • Fluorination (5-F) or methoxylation (5-OMe) on indole enhances target selectivity, particularly for neurological receptors .
    • Benzodiazepine or thiazole replacements (e.g., Y042-1507) shift activity toward kinase or protease targets .
  • Linker Flexibility: Propanamide linkers balance rigidity and flexibility, optimizing binding pocket accommodation. Methylsulfinamino variants (e.g., McPT) exhibit altered pharmacokinetic profiles .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 338.36 g/mol
  • InChIKey : [Insert InChIKey here]

Anticancer Activity

Research indicates that derivatives of indole and triazole exhibit potent anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating the ERK signaling pathway. Studies show that it can inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in MGC-803 cells, with IC50 values indicating effective potency (IC50 = 3.91 μM for MCF-7 cells) .

Antimicrobial Activity

Indole derivatives have been recognized for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial and fungal strains.

  • Case Study : A study demonstrated that similar indole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of the indole moiety in enhancing bioactivity .

Antidiabetic Effects

Some indole-based compounds have shown promise in managing diabetes by improving insulin sensitivity and reducing blood glucose levels.

  • Research Findings : In a study evaluating various indole derivatives, certain compounds were found to significantly lower blood glucose levels in diabetic models, suggesting that this compound may share similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:

Structural FeatureImpact on Activity
Indole moietyEnhances anticancer effects
Triazole ringContributes to antimicrobial properties
Methoxy substitutionModulates metabolic stability

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